molecular formula C6H5BrN2O B1601980 2-Bromo-1-(pyrimidin-5-yl)ethanone CAS No. 58004-79-8

2-Bromo-1-(pyrimidin-5-yl)ethanone

Cat. No. B1601980
CAS RN: 58004-79-8
M. Wt: 201.02 g/mol
InChI Key: CJAIWSTYYPAPIG-UHFFFAOYSA-N
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Description

“2-Bromo-1-(pyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C6H5BrN2O. It has an average mass of 201.021 Da and a monoisotopic mass of 199.958511 Da .


Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-1-(pyrimidin-5-yl)ethanone” has been reported in the literature . For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole was synthesized and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-1-(pyrimidin-5-yl)ethanone” include a density of 2.0±0.1 g/cm3, a boiling point of 364.3±48.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.0±3.0 kJ/mol and a flash point of 174.1±29.6 °C .

Scientific Research Applications

Synthesis of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . “2-Bromo-1-(pyrimidin-5-yl)ethanone” could potentially be used in the synthesis of these imidazole containing compounds.

Development of New Drugs

Imidazole has become an important synthon in the development of new drugs . Given its broad range of chemical and biological properties, “2-Bromo-1-(pyrimidin-5-yl)ethanone” could be used as a starting material in the synthesis of new drug molecules.

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . “2-Bromo-1-(pyrimidin-5-yl)ethanone” could potentially be used in the synthesis of these indole derivatives.

Material Science

The compound could potentially be used in material science research, given the diverse properties of pyrimidine derivatives .

Chemical Synthesis

“2-Bromo-1-(pyrimidin-5-yl)ethanone” could be used in various chemical synthesis processes, given the reactivity of the bromo and keto groups .

Chromatography

Given the polar nature of the compound, it could potentially be used in chromatography as a stationary phase or as a component of the mobile phase .

Future Directions

The future directions for “2-Bromo-1-(pyrimidin-5-yl)ethanone” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be of interest to investigate its potential applications in medicinal chemistry .

properties

IUPAC Name

2-bromo-1-pyrimidin-5-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAIWSTYYPAPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40574033
Record name 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(pyrimidin-5-yl)ethanone

CAS RN

58004-79-8
Record name 2-Bromo-1-(5-pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58004-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40574033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromopyrimidine (2.20 g, 13.85 mmol), (1-ethoxyvinyl)tributyltin (5.00 g, 13.85 mmol), and tetrakis(triphenylphosphine)palladium (1.60 g, 1.38 mmol) in toluene (20 ml) was refluxed for 29 h, and then cooled to room temperature. The mixture was filtered through a pad of Celite and the filtrate was concentrated to give an oily residue. The residue was diluted with THF (30 ml) and water (8 ml). N-Bromosuccinimide (2.96 g, 16.61 mmol) was added at 0° C. The resulting mixture was stirred at 0° C. for 0.5 h and concentrated to ca. 10 ml. The residue was diluted with ethyl acetate (200 ml) and washed with water (100 ml×2), then dried (MgSO4). Removal of solvent gave an oily residue, which was purified by flash column chromatography eluting with ethyl acetate-hexane (1:3) to afford 2.60 g (94%) of the title compound as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
catalyst
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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